molecular formula C12H14N4O3 B6640414 3-amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide

3-amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide

Cat. No. B6640414
M. Wt: 262.26 g/mol
InChI Key: LNTFVAADBSHRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a pyrazine derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide involves its ability to inhibit the activity of certain enzymes and proteins. It has been found to inhibit the activity of tyrosine kinase, which is involved in cell growth and proliferation. It also inhibits the activity of DNA topoisomerase, which is involved in DNA replication. This inhibition leads to the suppression of tumor growth and the prevention of viral and bacterial infections.
Biochemical and Physiological Effects:
3-amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death in cancer cells. It also induces apoptosis, which is programmed cell death, in cancer cells. In addition, it has been found to inhibit the expression of certain genes that are involved in inflammation, which can lead to the prevention of cardiovascular diseases and neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide in lab experiments include its ability to inhibit the activity of various enzymes and proteins, its potential therapeutic properties, and its ability to induce apoptosis in cancer cells. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 3-amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide. One direction is to further investigate its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders. Another direction is to determine its safety and efficacy in humans. Additionally, further studies are needed to determine its potential use in combination with other drugs for the treatment of cancer and viral and bacterial infections.
Conclusion:
In conclusion, 3-amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in humans and its potential use in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide can be achieved using various methods. One of the most commonly used methods is the reaction of 2-furylcarbinol with ethyl pyruvate in the presence of ammonium acetate to produce ethyl 2-(furan-2-yl)-2-oxoacetate. This is then reacted with hydrazine hydrate to produce 3-amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide.

Scientific Research Applications

3-amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders.

properties

IUPAC Name

3-amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-12(18,8-3-2-6-19-8)7-16-11(17)9-10(13)15-5-4-14-9/h2-6,18H,7H2,1H3,(H2,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTFVAADBSHRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC=CN=C1N)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide

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